2-Hydroxy-2-(piperidin-3-yl)acetamide
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Overview
Description
2-Hydroxy-2-(piperidin-3-yl)acetamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(piperidin-3-yl)acetamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the cyclization of unsaturated intermediates, which can be achieved through various cycloaddition and annulation reactions .
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often relies on multicomponent reactions (MCRs) due to their efficiency and high yield. These methods allow for the regioselective formation of the desired product with minimal steps .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(piperidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Introduction of different substituents on the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts (e.g., cobalt, ruthenium), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride) .
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and other functionalized derivatives .
Scientific Research Applications
2-Hydroxy-2-(piperidin-3-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(piperidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in cortisol metabolism . This inhibition can lead to therapeutic effects in diseases associated with cortisol abnormalities .
Comparison with Similar Compounds
2-Hydroxy-2-(piperidin-3-yl)acetamide can be compared with other piperidine derivatives, such as:
2-Piperidinone: A precursor for the synthesis of multi-substituted piperidines.
Piperidinones: Compounds with diverse substitution patterns used in pharmaceuticals.
Properties
Molecular Formula |
C7H14N2O2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-hydroxy-2-piperidin-3-ylacetamide |
InChI |
InChI=1S/C7H14N2O2/c8-7(11)6(10)5-2-1-3-9-4-5/h5-6,9-10H,1-4H2,(H2,8,11) |
InChI Key |
ACPSJDJASCICFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C(C(=O)N)O |
Origin of Product |
United States |
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